molecular formula C18H22N2O B6444486 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640882-04-6

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6444486
CAS No.: 2640882-04-6
M. Wt: 282.4 g/mol
InChI Key: SMTKXHSRUXKJOT-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane, also known as DMOP, is a synthetic molecule with various applications in scientific research. It has been used to study the structure and properties of materials, as well as to investigate the mechanism of action of various drugs and biochemical processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research. It has been used to study the structure and properties of materials, such as polymers and nanomaterials. It has also been used in the synthesis of various drugs, as well as in the study of biochemical and physiological processes. In addition, it has been used in the development of new catalysts and in the study of molecular interactions.

Mechanism of Action

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane is believed to act as a proton donor in biochemical processes, allowing for the transfer of protons between molecules. It is also believed to act as a catalyst in certain reactions, increasing the rate of reaction. Additionally, it is believed to interact with enzymes, allowing for the regulation of certain metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the rate of certain metabolic processes, as well as to regulate the activity of certain enzymes. Additionally, it has been shown to interact with certain receptors in the body, allowing for the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has several advantages for use in lab experiments. It is a relatively inexpensive and easily accessible molecule, making it an ideal choice for research. Additionally, it is a highly versatile molecule, allowing for the study of a wide range of biochemical and physiological processes. However, there are some limitations to using this compound for lab experiments. It can be difficult to synthesize in large quantities, and it is not always compatible with certain materials. Additionally, it is not always possible to accurately control the concentration of this compound in a given solution.

Future Directions

There are many potential future directions for research related to 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane. One potential area of research is the development of new methods for synthesizing this compound in large quantities. Additionally, further research could be conducted into the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, research could be conducted into the development of new catalysts using this compound, as well as into the use of this compound in the synthesis of new drugs. Finally, further research could be conducted into the use of this compound in the study of molecular interactions and the structure and properties of materials.

Synthesis Methods

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can be synthesized through a variety of methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the condensation of an aldehyde or ketone with an amine. The reaction is catalyzed by an acid, and the product is then oxidized to form the desired molecule. Other methods for synthesizing this compound include the use of organometallic reagents and the use of organocatalysts.

Properties

IUPAC Name

3,5-dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-17(14(2)21-19-13)10-20-11-18(12-20)8-16(9-18)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKXHSRUXKJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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